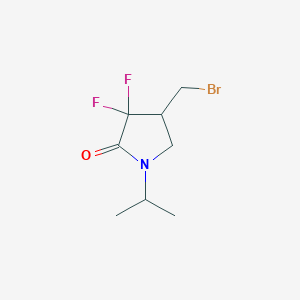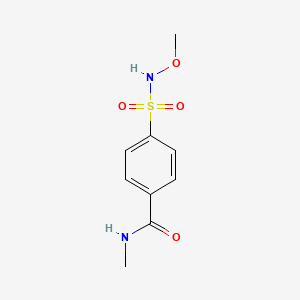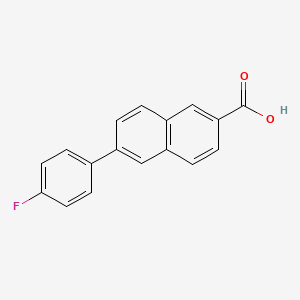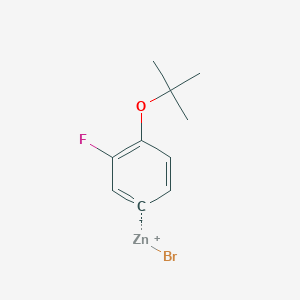
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagents: Brominating agents (e.g., N-bromosuccinimide)
- Conditions: Anhydrous solvents, controlled temperature
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the bromomethyl and difluoro groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
-
Step 1: Formation of the Pyrrolidinone Ring
- Starting materials: 3,3-difluoro-1-isopropylpyrrolidin-2-one
- Reagents: Anhydrous solvents, catalysts
- Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can modify the pyrrolidinone ring or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, anhydrous solvents, controlled temperature
Oxidation: Oxidizing agents such as potassium permanganate, controlled temperature
Reduction: Reducing agents such as lithium aluminum hydride, anhydrous solvents
Major Products
Substitution: Various substituted pyrrolidinones
Oxidation: Oxidized derivatives with additional functional groups
Reduction: Reduced derivatives with modified ring structures
Scientific Research Applications
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The difluoro groups can influence the compound’s reactivity and stability. The isopropyl group can affect the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-Bromomethyl-6,7-dimethoxycoumarin
- 1-Bromo-4-fluorobenzene
Uniqueness
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one is unique due to the combination of its bromomethyl, difluoro, and isopropyl groups attached to a pyrrolidinone ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H12BrF2NO |
|---|---|
Molecular Weight |
256.09 g/mol |
IUPAC Name |
4-(bromomethyl)-3,3-difluoro-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H12BrF2NO/c1-5(2)12-4-6(3-9)8(10,11)7(12)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
TZIFQJBKGQJYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C(C1=O)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)


![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)


![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)

methanol](/img/structure/B14885456.png)

![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)



